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Compound of Interest

Compound Name: 5-Bromo-2-tetralone

Cat. No.: B157838

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 5-Bromo-2-tetralone (CAS No. 132095-53-5). Due to the limited availability of
published experimental spectra for this specific molecule, this document presents a
combination of predicted data based on established spectroscopic principles and data from
analogous compounds. The information herein is intended to support researchers in the
identification, characterization, and quality control of 5-Bromo-2-tetralone.

Chemical Structure and Properties
« IUPAC Name: 5-bromo-3,4-dihydronaphthalen-2(1H)-one[1][2]
« Molecular Formula: C10HsBro[1][2]

« Molecular Weight: 225.08 g/mol [1][2]

« Exact Mass: 223.98368 Da[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 5-Bromo-2-
tetralone.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Chemical Shifts

Predicted Chemical

Protons . Multiplicity Notes
Shift (6, ppm)
) Alpha to the carbonyl

H-1 (CH2) ~3.6 Singlet

group.
H-3 (CH2) ~2.6 Triplet
H-4 (CH2) ~3.0 Triplet Benzylic protons.
H-6 (Ar-H) ~7.4 Doublet
H-7 (Ar-H) ~7.1 Triplet
H-8 (Ar-H) ~7.6 Doublet

Note: Predicted values are based on the analysis of 2-tetralone and the known substituent
effects of bromine on aromatic systems. Actual experimental values may vary.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 3C NMR Chemical Shifts

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift

Carbon Notes
(6, ppm)

C-1(CHz) ~45

€-2(C=0) ~207 Carbony! carbon.[3]

C-3 (CH2) ~30

C-4 (CHz) ~40

C-4a (Ar-C) ~135

C-5 (Ar-C-Br) ~120 Carbon bearing the bromine

atom.

C-6 (Ar-CH) ~130

C-7 (Ar-CH) ~128

C-8 (Ar-CH) ~125

C-8a (Ar-C) ~143

Note: Predicted values are based on typical chemical shift ranges for carbons in similar

chemical environments.[3] The carbonyl carbon is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Frequencies

Expected Wavenumber

Functional Group Intensity
(cm™)

C=0 (Ketone) ~1715 Strong

C-H (Aromatic) 3000-3100 Medium

C-H (Aliphatic) 2850-3000 Medium

C=C (Aromatic) 1450-1600 Medium to Weak

C-Br 500-600 Medium
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Note: These are typical absorption ranges and the exact peak positions can be influenced by
the molecular structure and sample preparation method.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

miz Interpretation Notes

Molecular ion peak, showing

the characteristic 1:1 isotopic

224/226 [M]* )
pattern for bromine (7°Br and
81Br).

181/183 [M - Cz2H30]* Result of a-cleavage.

145 [M-Br]* Loss of the bromine radical.
Further fragmentation after

117 [CoHo]*

loss of bromine.

Note: Electron Impact (EIl) ionization is assumed. The fragmentation pattern of ketones is often
characterized by o-cleavage adjacent to the carbonyl group.[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 5-Bromo-2-
tetralone.

NMR Spectroscopy (*H and **C)

e Sample Preparation:
o Weigh approximately 10-20 mg of 5-Bromo-2-tetralone.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-de) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.
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e 'H NMR Data Acquisition:
o Instrument: 400 MHz (or higher) NMR spectrometer.
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.

o Processing: Fourier transform the Free Induction Decay (FID), phase the spectrum, and
calibrate the chemical shift scale using the residual solvent peak.

e 13C NMR Data Acquisition:

o Instrument: Same as for tH NMR.

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

o

Spectral Width: 0-220 ppm.

[¢]

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Processing: Fourier transform the FID and apply a line broadening factor of 1-2 Hz.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid 5-Bromo-2-tetralone directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Data Acquisition:
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[e]

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
o Mode: ATR.

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm~1.

o Scans: 16-32 scans are typically co-added.

o Background: A background spectrum of the empty ATR crystal should be collected prior to
sample analysis.

Mass Spectrometry (MS)

e Sample Introduction:

o Dissolve a small amount of 5-Bromo-2-tetralone in a suitable volatile solvent (e.g.,
methanol or dichloromethane).

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

» Data Acquisition (Electron Impact - El):

[¢]

lonization Mode: Electron Impact (EI).

[¢]

Electron Energy: 70 eV.

[e]

Mass Range: m/z 50-300.

o

Detector: Electron multiplier or similar.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 5-Bromo-2-tetralone.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-tetralone: A
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[https://www.benchchem.com/product/b157838#spectroscopic-data-for-5-bromo-2-tetralone-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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